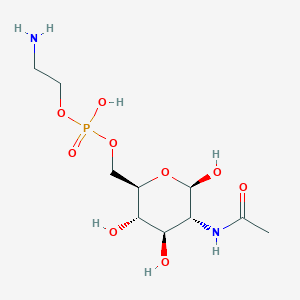

![molecular formula C8H5NO2 B140926 8H-ピラノ[3,4-b]ピリジン-8-オン CAS No. 134407-96-8](/img/structure/B140926.png)

8H-ピラノ[3,4-b]ピリジン-8-オン

概要

説明

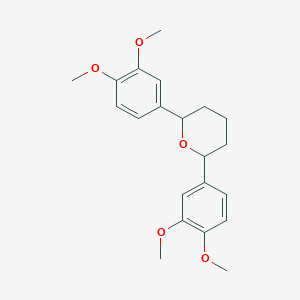

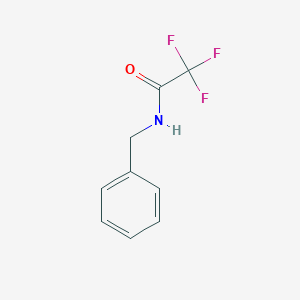

8H-Pyrano[3,4-b]pyridin-8-one, also known as 8-hydroxy-pyrano[3,4-b]pyridine-8-one, is a heterocyclic chemical compound with a five-membered ring structure containing nitrogen and oxygen atoms. It is a naturally occurring compound which is found in several plant species and is known to have a variety of biological activities. It has been extensively studied for its potential therapeutic properties and is currently being investigated for its potential use as a drug candidate.

科学的研究の応用

私は「8H-ピラノ[3,4-b]ピリジン-8-オン」の科学研究における用途に関する情報を収集するために、複数回の検索を実施しました。しかし、この化合物が科学研究分野で直接的に用いられているという情報については、オンラインでほとんど見当たりません。 検索結果のほとんどは、化学的性質とサプライヤーの情報を提供しています .

作用機序

Target of Action

The compound is part of a broader class of molecules known as pyranochromenes , which have been studied for their various biological and pharmacological properties . .

Mode of Action

As a member of the pyranochromene family, it may share similar mechanisms of action with other compounds in this class

Biochemical Pathways

The biochemical pathways affected by 8H-pyrano[3,4-b]pyridin-8-one are currently unknown. Pyranochromenes, the broader class of compounds to which 8H-pyrano[3,4-b]pyridin-8-one belongs, have been associated with a range of biological activities, including anti-cancer, antioxidative, and anti-inflammatory effects

Result of Action

Some pyranochromenes have demonstrated anti-cancer activity, suggesting they may induce apoptosis or inhibit cell proliferation . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

pyrano[3,4-b]pyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBWDXPPABRKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568955 | |

| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134407-96-8 | |

| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the research for 8H-pyrano[3,4-b]pyridin-8-one derivatives?

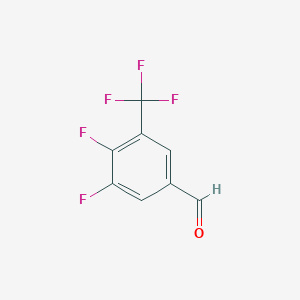

A1: The research by [] presents a novel and versatile synthetic route for 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This method utilizes readily available 3-formylpicolinic acid as a starting material and employs two successive heterocyclizations to construct the desired pyrano[3,4-b]pyridine scaffold []. This approach is significant because it allows for the incorporation of various substituents (denoted as "R" in the study) on the thiazole ring, enabling the exploration of structure-activity relationships for potential biological applications. Furthermore, the synthesized 8H-pyrano[3,4-b]pyridin-8-ones serve as key intermediates for further modifications. The researchers successfully converted the pyrone fragment into a pyridone ring and subsequently introduced diverse amine substituents at the 8-position. This flexibility in derivatization is crucial for developing novel compounds with tailored biological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)

![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)